![molecular formula C15H14ClN5O2S B13110563 N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is a compound that belongs to the class of sulfamides It features a benzyl group attached to a sulfamide moiety, which is further connected to a phenyl ring substituted with a chloro group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Sulfamide Moiety: The sulfamide group is formed by reacting an amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamides.
Applications De Recherche Scientifique
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfamide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]urea: Similar structure but with a urea moiety instead of a sulfamide.
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]carbamate: Contains a carbamate group instead of a sulfamide.
Uniqueness
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties. The combination of the triazole ring and the sulfamide moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H14ClN5O2S |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
N-(benzylsulfamoyl)-5-chloro-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C15H14ClN5O2S/c16-13-6-7-15(21-11-17-10-18-21)14(8-13)20-24(22,23)19-9-12-4-2-1-3-5-12/h1-8,10-11,19-20H,9H2 |
Clé InChI |
TVUOBQIMJDFQQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


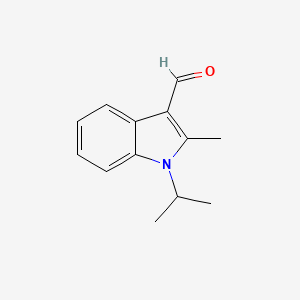

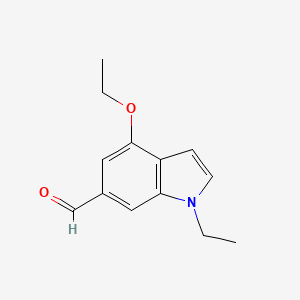

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
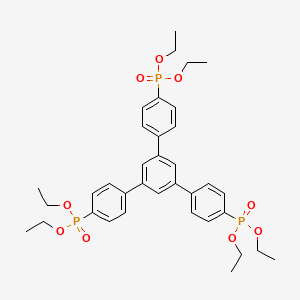
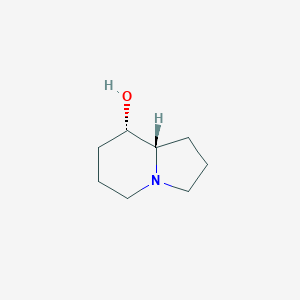
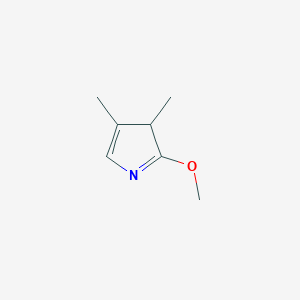
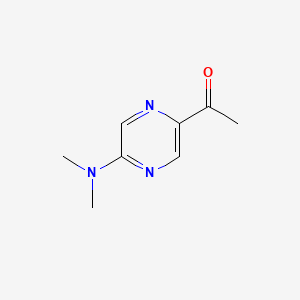
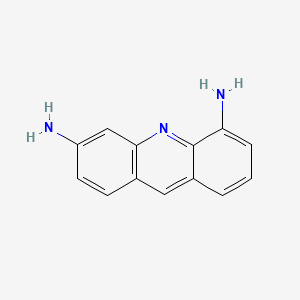
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
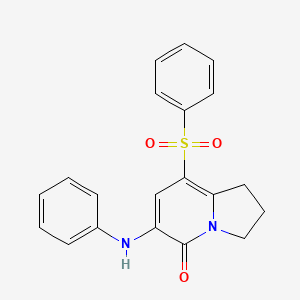
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
